N-Benzoylimidazole
Overview
Description
Synthesis Analysis
The synthesis of N-Benzoylimidazole derivatives has been explored through various methodologies. A noteworthy synthesis approach involves the reaction of benzoyl chlorides with imidazoles under mild conditions, leading to the formation of N,N'-diacyl-β-keto cyclic ketene-N,N'-acetals or the ring-opened (Z)-vinyl benzoates, depending on the structure of the imidazole used (Guozhong Ye et al., 2010). Another method includes the aza-Michael addition for synthesizing 1,3-disubstituted benzimidazole derivatives, showcasing a versatile pathway for obtaining N-Benzoylimidazole compounds with good yields and purity (N. Anastassova et al., 2016).
Molecular Structure Analysis
The molecular structure of N-Benzoylimidazole derivatives can be characterized by various spectroscopic techniques. X-ray single-crystal structural analysis has been employed to elucidate the structure of compounds such as 2-(2-aminophenyl) Benz imidazole, revealing co-planar molecular arrangements and the formation of 1D chained and 2D layered structures through intermolecular N-H...N hydrogen bonds (Meili Zhao et al., 2019).
Chemical Reactions and Properties
N-Benzoylimidazole derivatives participate in various chemical reactions, showcasing their versatility. For instance, they can undergo aza-Michael addition, which is a key step in the synthesis of a wide range of benzimidazole derivatives with potential bioactivity (N. Anastassova et al., 2016). These derivatives are also capable of forming complex structures through reactions with benzoyl chlorides, leading to either cyclic ketene acetals or vinyl benzoates (Guozhong Ye et al., 2010).
Physical Properties Analysis
The physical properties of N-Benzoylimidazole derivatives can vary significantly depending on their molecular structure. The crystalline form, solubility, melting point, and other physicochemical properties are influenced by the nature of the substituents and the molecular arrangement. For example, the 2-(2-aminophenyl) Benz imidazole shows specific crystalline characteristics and intermolecular hydrogen bonding that affect its solubility and melting point (Meili Zhao et al., 2019).
Scientific Research Applications
1. Medicinal Chemistry: Angiotensin II AT1 Receptor Blockers
- Method : The synthesis of these derivatives involves the use of either the benzyl or the biphenylmethyl moiety at the N-1 or N-3 position, either the (E)-acrylate or the propanoate fragment and their related acids at the C-4 position as well as a halogen atom at the C-5 position of the imidazole ring .
- Results : The biological results showed that this class of molecules possesses moderate or no activity, thus not always confirming high docking scores .
2. Synthetic Chemistry: Imidazole Synthesis
- Application : Imidazole and its derivatives find applications in synthetic chemistry. They play a pivotal role in the synthesis of biologically active molecules .
- Method : There are several approaches for the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .
- Results : The review offers concise insights into emerging trends, making it a valuable resource for researchers and practitioners seeking greener and more efficient imidazole synthesis .
3. Biochemistry: Reaction with Ribonucleotides
- Application : N-Benzoylimidazole has been studied for its reaction mechanism with ribonucleotides .
- Method : The reaction of uridine 3’-phosphate with benzoylimidazole in the absence and presence of a strong base was followed up by 31p and 1H nmr as well as paper electrophoresis .
- Results : It is possible to selectively acylate ribonucleotides with benzoylimidazole by appropriate choice of the base used .
4. Medicinal Chemistry: Antimicrobial Potential
- Application : Benzimidazole derivatives, which include N-Benzoylimidazole, have been studied for their antimicrobial potential .
- Method : Various benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity against selected microbial species .
- Results : Benzimidazole is a promising category of bioactive heterocyclic compound that exhibits a wide variety of biological activities in the medicinal field .
5. Synthetic Chemistry: Acylation of Electron-Rich Aromatic Compounds
- Application : N-Benzoylimidazole in trifluoroacetic acid could benzoylate electron-rich aromatic compounds .
- Method : The reaction involves benzoylation of compounds such as durene, p-dimethoxybenzene, mesitylene, anisole, thiophene, and fluorene .
- Results : The reaction gives the corresponding benzophenone derivatives in good yields .
6. Biochemistry: Reaction with Ribonucleotides
- Application : N-Benzoylimidazole has been studied for its reaction mechanism with ribonucleotides .
- Method : The reaction of uridine 3’-phosphate with benzoylimidazole in the absence and presence of a strong base was followed up by 31p and 1H nmr as well as paper electrophoresis .
- Results : It is possible to selectively acylate ribonucleotides with benzoylimidazole by appropriate choice of the base used .
7. Medicinal Chemistry: Antimicrobial Potential
- Application : Benzimidazole derivatives, which include N-Benzoylimidazole, have been studied for their antimicrobial potential .
- Method : Various benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity against selected microbial species .
- Results : Benzimidazole is a promising category of bioactive heterocyclic compound that exhibits a wide variety of biological activities in the medicinal field .
8. Synthetic Chemistry: Acylation of Electron-Rich Aromatic Compounds
- Application : N-Benzoylimidazole in trifluoroacetic acid could benzoylate electron-rich aromatic compounds .
- Method : The reaction involves benzoylation of compounds such as durene, p-dimethoxybenzene, mesitylene, anisole, thiophene, and fluorene .
- Results : The reaction gives the corresponding benzophenone derivatives in good yields .
Safety And Hazards
N-Benzoylimidazole is classified as causing skin irritation and serious eye irritation8. It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical8.
Future Directions
Imidazole and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area9. An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality9.
Please note that this information is based on available resources and may not be fully comprehensive. For more detailed information, please refer to the cited sources or consult a chemistry professional.
properties
IUPAC Name |
imidazol-1-yl(phenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10(12-7-6-11-8-12)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGIFBGJZPYMJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145971 | |
Record name | N-Benzoylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzoylimidazole | |
CAS RN |
10364-94-0 | |
Record name | 1H-Imidazol-1-ylphenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10364-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzoylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010364940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzoylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzoylimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.720 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-BENZOYLIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42L29D4UCP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.